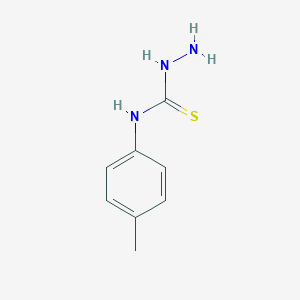

4-(4-Methylphenyl)-3-thiosemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAWRKQVDLFINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353170 | |

| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-67-6 | |

| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(4-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Methylphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Methylphenyl)-3-thiosemicarbazide, a versatile intermediate in the development of various pharmaceutical and bioactive compounds. This document details the synthetic protocol, physicochemical properties, and spectroscopic data, presented in a clear and structured format to support research and development activities.

Core Data Summary

A summary of the key physicochemical properties of this compound is provided below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃S | [1][2] |

| Molecular Weight | 181.26 g/mol | [1][2] |

| CAS Number | 13278-67-6 | [1][2] |

| Melting Point | 138 °C | |

| Appearance | White to off-white solid (Predicted) |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves a multi-step reaction starting from p-toluidine. The overall reported yield for this procedure is approximately 50%.

Materials:

-

p-Toluidine

-

Ammonium hydroxide (25%)

-

Carbon disulfide

-

Sodium chloroacetate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dithiocarbamate Formation: In a suitable reaction vessel, dissolve p-toluidine in ethanol. To this solution, add ammonium hydroxide followed by the slow addition of carbon disulfide. Stir the resulting mixture for one hour and then allow it to stand at room temperature for two hours.

-

Thioacetic Acid Derivative Formation: To the reaction mixture from the previous step, add sodium chloroacetate. This is followed by the addition of hydrazine hydrate.

-

Cyclization and Product Formation: The reaction mixture is then processed to yield this compound. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization Methods

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using the following standard analytical techniques:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. A KBr pellet of the compound is prepared, and the spectrum is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Characterization Data

The following tables summarize the expected and reported spectroscopic data for this compound.

Physicochemical and Spectroscopic Data

| Parameter | Data |

| Melting Point | 138 °C |

| Molecular Formula | C₈H₁₁N₃S |

| Molecular Weight | 181.26 g/mol |

Spectroscopic Data

| Technique | Data |

| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=S, and C=C bonds are expected. |

| ¹H NMR (DMSO-d₆, ppm) | Expected signals include those for the methyl protons, aromatic protons, and N-H protons. |

| ¹³C NMR (DMSO-d₆, ppm) | Expected signals include those for the methyl carbon, aromatic carbons, and the thiocarbonyl carbon (C=S). |

| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |

Visualizations

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process.

Caption: Synthetic pathway for this compound.

Logical Relationship of Characterization Techniques

The characterization of the final product involves a logical flow of analytical methods to confirm its structure and purity.

Caption: Workflow for the characterization of this compound.

References

Spectroscopic Analysis of 4-(4-Methylphenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4-(4-Methylphenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public literature, this document outlines the expected spectroscopic characteristics based on the analysis of closely related analogs and provides comprehensive, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Profile

-

Compound Name: this compound

-

CAS Number: 13278-67-6

-

Molecular Formula: C₈H₁₁N₃S

-

Molecular Weight: 181.26 g/mol

-

Chemical Structure:

/ HC CH \ // C--C--NH--C--NH--NH₂ || || H S

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.3 | Singlet | 3H | -CH₃ (Methyl protons on the phenyl ring) |

| ~4.5 | Broad Singlet | 2H | -NH₂ (Terminal amine protons) |

| ~7.1 - 7.3 | Multiplet | 4H | Ar-H (Aromatic protons) |

| ~8.0 | Singlet | 1H | -NH- (Thioamide proton) |

| ~9.5 | Singlet | 1H | -NH- (Hydrazinic proton) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~21 | -CH₃ (Aromatic methyl carbon) |

| ~125 - 135 | Ar-C (Aromatic carbons) |

| ~138 | Ar-C (Aromatic carbon attached to the methyl group) |

| ~140 | Ar-C (Aromatic carbon attached to the nitrogen) |

| ~180 | C=S (Thiocarbonyl carbon) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH₂ and NH groups) |

| 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| 2950 - 2850 | Weak | C-H stretching (Aliphatic -CH₃) |

| ~1600 | Medium | N-H bending |

| ~1550 | Strong | C=S stretching (Thioamide I band) |

| ~1500 | Medium | C=C stretching (Aromatic) |

| ~1300 | Medium | C-N stretching |

| ~820 | Strong | C-H out-of-plane bending (para-substituted aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular ion) |

| 106 | [CH₃-C₆H₄-N=C=S]⁺ fragment |

| 91 | [CH₃-C₆H₄]⁺ fragment (Tropylium ion) |

| 77 | [C₆H₅]⁺ fragment |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of thiosemicarbazide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific probe and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the chemical shifts to TMS (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Perform a background scan with no sample present, which is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly with an electrospray ionization (ESI) or electron impact (EI) source.

Procedure:

-

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationships within the molecule.

Caption: Workflow for the synthesis and spectroscopic analysis.

Caption: Key functional groups within the molecule.

physical and chemical properties of 4-(4-Methylphenyl)-3-thiosemicarbazide

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential biological activities of 4-(4-Methylphenyl)-3-thiosemicarbazide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

This compound, also known as 4-(p-tolyl)thiosemicarbazide, is an organic compound featuring a thiosemicarbazide moiety attached to a p-tolyl group. This structure serves as a versatile scaffold in the synthesis of various heterocyclic compounds and has been a subject of interest for its potential biological applications.

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 4-(4-methylphenyl)hydrazine-1-carbothioamide |

| Molecular Formula | C₈H₁₁N₃S |

| Molecular Weight | 181.26 g/mol |

| CAS Number | 21076-11-9 |

| Melting Point | 135-136 °C |

| Boiling Point | 287.8 ± 23.0 °C (Predicted) |

| Density | 1.250 ± 0.06 g/cm³ (Predicted) |

| pKa | 11.07 ± 0.70 (Predicted) |

| InChIKey | IEAWRKQVDLFINI-UHFFFAOYSA-N |

| SMILES | Cc1ccc(cc1)NC(=S)NN |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Table 2.1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (DMSO-d₆) | 9.58 | s | NH |

| 9.00 | s | NH | |

| 7.48 | d, J = 7.8 | 2H, aromatic | |

| 7.11 | d, J = 8.0 | 2H, aromatic | |

| 4.73 | br | 2H, NH₂ | |

| 2.23 | s | 3H, CH₃ | |

| ¹³C NMR (Polysol) | 181.26 | - | C=S |

| 137.8 | - | Aromatic C | |

| 133.3 | - | Aromatic C | |

| 129.5 | - | Aromatic C | |

| 125.6 | - | Aromatic C | |

| 20.5 | - | CH₃ |

Table 2.2: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3100 | N-H stretching | NH, NH₂ |

| ~1600 | C=N stretching | Imine (in derivatives) |

| ~1500 | Thioamide I | C=C aromatic |

| 1350 - 1250 | C=S stretching | Thione |

| ~930 | Thioamide IV |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of p-tolyl isothiocyanate with hydrazine hydrate.

Materials and Reagents:

-

p-tolyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve p-tolyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add hydrazine hydrate (1.2 equivalents) to the solution while stirring.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The purified this compound is then dried, for instance, in a desiccator over anhydrous calcium chloride.

Below is a graphical representation of the synthesis workflow.

Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited in the current literature, the broader class of thiosemicarbazide and thiosemicarbazone derivatives is known for a wide spectrum of pharmacological effects.[2][3][4] These include antimicrobial, anticancer, antiviral, and antifungal activities.[2][5][6]

Anticancer Potential: Several studies have highlighted the anticancer properties of thiosemicarbazide derivatives.[1][7] For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines.[5][8] The proposed mechanisms of action are diverse and can involve:

-

Enzyme Inhibition: Some gold(III) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones are thought to act by inhibiting thioredoxin reductase.[8]

-

DNA Interaction: Platinum(II,IV) complexes of the same ligands may exert their cytotoxic effects by binding to DNA.[8]

-

Apoptosis Induction: Treatment with these compounds has been observed to cause morphological changes in cells indicative of apoptosis, such as cell shrinkage and blebbing.[8]

-

VEGFR2 Inhibition: Certain thiosemicarbazone-containing quinazoline derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a key pathway in tumor angiogenesis.[9]

-

DHODH Downregulation: Some thiosemicarbazide derivatives have been found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in pyrimidine synthesis, which is often upregulated in rapidly proliferating cancer cells.[1]

-

Ferroptosis Pathway: The iron-chelating properties of some thiosemicarbazones suggest they may influence the ferroptosis cell death pathway.[10]

Antimicrobial Activity: Thiosemicarbazides and their derivatives have demonstrated notable antibacterial and antifungal properties.[3][11] Their mechanism of action can involve the inhibition of crucial microbial enzymes. For example, some thiosemicarbazide derivatives have been shown to decrease the ATPase activity of Staphylococcus aureus Topoisomerase IV.[12]

It is important to note that these activities are reported for the general class of compounds, and specific testing of this compound is required to ascertain its biological profile.

Below is a generalized diagram illustrating a potential signaling pathway for the anticancer activity of thiosemicarbazide derivatives, leading to apoptosis.

References

- 1. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Hydrazinecarbothioamide, N-methyl-N-phenyl- | 21076-11-9 [smolecule.com]

- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(4-Methylphenyl)-3-thiosemicarbazide

CAS Number: 13278-67-6[1] IUPAC Name: N-(4-methylphenyl)hydrazinecarbothioamide

This technical guide provides a comprehensive overview of 4-(4-Methylphenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines its chemical identity, general synthesis protocols, and the well-documented biological activities of the broader thiosemicarbazide class of compounds. The information presented is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃S | [1] |

| Molecular Weight | 181.26 g/mol | [1] |

| SMILES | Cc1ccc(NC(=S)NN)cc1 | [1] |

| InChIKey | IEAWRKQVDLFINI-UHFFFAOYSA-N | [1] |

Synthesis Protocols

General Synthesis of 4-Aryl-3-thiosemicarbazides

A solution of the corresponding aryl isothiocyanate (in this case, p-tolyl isothiocyanate) in a suitable solvent, such as ethanol, is treated with hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and can be further purified by recrystallization from an appropriate solvent like ethanol.

Illustrative Experimental Protocol (for a related compound):

The following protocol for the synthesis of 1-[N-(p-nitrobenzoyl)-D,L-phenylalanyl-4-(p-tolyl)-thiosemicarbazide provides a relevant example of the synthetic methodology.[2]

-

N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide (0.005 mol) is dissolved in dried methanol (10 mL).

-

A solution of p-tolyl isothiocyanate (0.005 mol) in dried methanol (10 mL) is added to the hydrazide solution.

-

The reaction mixture is heated under reflux at 70-80°C for three hours.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The resulting solid is dried under vacuum at room temperature.

-

The crude product is purified by crystallization from ethanol.

Biological Activity and Potential Applications

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[4][5][6][7][8] The biological activity is often attributed to the N-C=S moiety, which can chelate metal ions essential for the function of various enzymes.

While specific quantitative data for this compound is not available in the cited literature, the following sections summarize the known activities of structurally related thiosemicarbazide derivatives.

Antimicrobial Activity

Numerous thiosemicarbazide derivatives have demonstrated potent antibacterial and antifungal activity.[5][9][10][11] The proposed mechanism of action for their antibacterial effects involves the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[12]

Table of Antimicrobial Activity for Representative Thiosemicarbazide Derivatives (Note: Data is for related compounds, not this compound)

| Compound | Organism | MIC (µg/mL) | Reference |

| N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide | Staphylococcus aureus | >100 | [5] |

| N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide | Pseudomonas aeruginosa | 50 | [5] |

| N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide | Bacillus subtilis | 25 | [5] |

| 3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-β-d-glucopyranosyl)thiosemicarbazone (4k) | Staphylococcus epidermidis | 0.156 | [11] |

| 3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-β-d-glucopyranosyl)thiosemicarbazone (4l) | Bacillus subtilis | 0.156 | [11] |

| 3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-β-d-glucopyranosyl)thiosemicarbazone (4m) | Escherichia coli | 0.313 | [11] |

Anticancer Activity

The anticancer properties of thiosemicarbazides and their derivatives are well-documented.[6][13][14][15] Their mechanism of action is often linked to the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase and topoisomerase IIα.[6][15] Furthermore, these compounds can induce apoptosis in cancer cells.[12]

Table of Anticancer Activity for Representative Thiosemicarbazide Derivatives (Note: Data is for related compounds, not this compound)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-(4-Fluorophenoxyacetyl)-4-(4-chlorophenyl)thiosemicarbazide (AB2) | LNCaP (Prostate Cancer) | 108.14 | [15] |

| Acridine thiosemicarbazide derivatives | MT-4 (Acute Lymphoblastic Leukemia) | - | [14] |

| Chalcone thiosemicarbazide derivatives | HepG2 (Hepatocellular Carcinoma) | - | [14] |

Enzyme Inhibition

The ability of the thiosemicarbazide scaffold to chelate metal ions makes these compounds effective inhibitors of various metalloenzymes.[16] For instance, thiosemicarbazones have been shown to inhibit tyrosinase, a copper-containing enzyme involved in melanin synthesis.[17] This suggests potential applications in treating hyperpigmentation disorders. Other studies have demonstrated the inhibition of cholinesterases and α-glucosidase by thiosemicarbazone derivatives.[18][19]

Table of Enzyme Inhibition for Representative Thiosemicarbazone Derivatives (Note: Data is for related compounds, not this compound)

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| 4-Hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase activity) | 0.76 | [17] |

| 4-Methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase activity) | 2.62 | [17] |

| Para-substituted thiosemicarbazone (Compound 19) | Acetylcholinesterase (AChE) | 110.19 ± 2.32 | [18] |

| Para-substituted thiosemicarbazone (Compound 19) | Butyrylcholinesterase (BChE) | 145.11 ± 1.03 | [18] |

Visualizations

General Synthesis Workflow

Caption: General synthesis of this compound.

Proposed Mechanism of Antibacterial Action

Caption: Proposed inhibition of bacterial DNA replication.

Proposed Mechanism of Enzyme Inhibition

Caption: Chelation of metal cofactor by thiosemicarbazide.

References

- 1. This compound [stenutz.eu]

- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 4-aryl-3-thiosemicarbazide derivatives

An In-depth Technical Guide on 4-Aryl-3-Thiosemicarbazide Derivatives

Introduction

Thiosemicarbazides, characterized by a thiourea core linked to a hydrazine group, are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems, including 1,3,4-thiadiazoles and 1,2,4-triazoles.[1][2][3] The 4-aryl-3-thiosemicarbazide scaffold, in particular, has garnered significant attention in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[2][4][5] These activities include antibacterial, anticonvulsant, anticancer, antifungal, antiviral, and antiparasitic properties.[4][6][7][8]

The biological potential of these compounds is often attributed to their ability to act as effective metal ion chelators, owing to the presence of nitrogen and sulfur donor atoms, and their capacity to interact with various biological targets.[9][10] This review provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 4-aryl-3-thiosemicarbazide derivatives, intended for researchers, scientists, and professionals in drug development.

Synthesis of 4-Aryl-3-Thiosemicarbazide Derivatives

The most common and straightforward method for synthesizing 4-aryl-3-thiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.[2] This reaction is typically performed in a suitable solvent like ethanol at room temperature. The resulting product often precipitates out of the solution and can be easily collected by filtration.[2]

Experimental Protocol: General Synthesis

A representative protocol for the synthesis of 4-aryl-3-thiosemicarbazides is as follows:[2]

-

A solution of the selected aryl isothiocyanate (1.0 mmol) is prepared in a suitable solvent, such as ethanol (20-30 mL), in a round-bottom flask.

-

To this solution, a stoichiometric amount of hydrazine hydrate (1.0 mmol) is added dropwise while stirring at room temperature.

-

The reaction mixture is stirred for a period ranging from several hours to 24 hours.[2][11] Reaction completion is often indicated by the formation of a solid precipitate.

-

The resulting solid product is collected by vacuum filtration.

-

The collected solid is washed with a non-polar solvent (e.g., cold methanol or ether) to remove any unreacted starting materials.[11]

-

The final product is dried, typically under vacuum, to yield the pure 4-aryl-3-thiosemicarbazide derivative.

Biological Activities and Structure-Activity Relationship (SAR)

4-Aryl-3-thiosemicarbazide derivatives have been extensively evaluated for a range of pharmacological activities. The structural versatility of the scaffold allows for fine-tuning of its biological profile through modification of the aryl ring.

Antibacterial Activity

Numerous studies have reported the potent antibacterial activity of 4-aryl-3-thiosemicarbazide derivatives, particularly against Gram-positive bacteria.[12][13] Some derivatives have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains.[12][14]

Mechanism of Action: The antibacterial action of these compounds is believed to involve multiple mechanisms. A primary mode of action is the inhibition of type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][15] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[10][15] Molecular docking studies suggest that the inhibitory activity is linked more to the electronic structure of the molecule than its geometry.[15]

Structure-Activity Relationship (SAR):

-

The nature and position of substituents on the 4-aryl ring significantly influence antibacterial potency.

-

Derivatives of salicylic acid hydrazide have shown particularly potent antimicrobial activity.[13]

-

The geometry at the N4-terminus of the thiosemicarbazide skeleton is considered a determinant of antibacterial activity.[13]

-

Compound 2h (with a 4-Sulfapyrimidine phenyl substitution) was identified as a promising candidate against Gram-positive and MRSA strains.[12][14]

Table 1: Antibacterial Activity of Selected 4-Aryl-3-Thiosemicarbazide Derivatives

| Compound | Substituent/Core | Target Organism(s) | MIC (µg/mL) / IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | 1-(indol-2-carbonyl)-4-(4-nitrophenyl) | Gram-positive bacteria | MIC: 50 µg/mL | [15] |

| 1 | 1-(indol-2-carbonyl)-4-(4-nitrophenyl) | Topoisomerase IV | IC50: 14 µM | [15] |

| 2h | N-(4-Sulfapyrimidine phenyl) | Gram-positive & MRSA | MIC: 2–7 µg/mL | [12][14] |

| 3g | N,N-bis(4-chlorophenyl) | S. aureus, P. aeruginosa, B. subtilis | Active vs Standard | [7] |

| 5e | 4-bromophenyl | S. aureus | MIC: 12.5 µM | [16] |

| 5g | n-propyl | P. aeruginosa | MIC: 0.78 µM |[16] |

Experimental Protocol: Broth Microdilution Method The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method:[16]

-

A stock solution of each test compound is prepared (e.g., 100 µM).

-

Serial two-fold dilutions of the compounds are made in a sterile 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticonvulsant Activity

Aryl thiosemicarbazones and their parent thiosemicarbazides have emerged as a structurally novel class of anticonvulsant agents.[6][17] They have shown efficacy in preclinical models of both generalized tonic-clonic seizures (grand mal) and absence seizures (petit mal).[17]

Screening and SAR:

-

Anticonvulsant activity is primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests in rodents.[17][18]

-

The rotarod test is used to assess neurotoxicity.[17]

-

A comprehensive SAR study on aryl semicarbazones (closely related structures) found the general order of activity for the primary aryl group to be 4-F > 2-Br = 3-Br = 4-Cl > 4-CH3 > 4-Br > 3-Cl > 3-CH3.[19]

-

Compounds like 4′-Chlorobenzaldehyde-4-phenyl-3-thiosemicarbazone (8 ) and 4″-chlorobenzaldehyde-4(2′,3′-dichlorophenyl)-3-thiosemicarbazone (17 ) were identified as promising candidates in one study.[17]

Table 2: Anticonvulsant Activity of Selected Aryl Semicarbazone/Thiosemicarbazone Derivatives

| Compound | Aryl Substituent(s) | MES Screen (Activity) | scPTZ Screen (Activity) | Neurotoxicity | Reference |

|---|---|---|---|---|---|

| 5a-5y | 4-Fluorophenyl | Potent (mouse i.p. & rat p.o.) | Potent | - | [19] |

| 3 | Naphthyl, 3-Chlorophenyl | Highly Active (0.5h & 4h) | - | Low | [18] |

| 12 | Biphenyl, 4-Fluorophenyl | Highly Active (0.5h & 4h) | - | Low | [18] |

| 14 | Biphenyl, 4-Methylphenyl | - | Most Active (4h) | Low | [18] |

| 5e | 4-Bromophenyl | Active | Active | No Neurotoxicity |[17] |

Experimental Protocol: Maximal Electroshock (MES) Test The MES test is a standard model for identifying agents effective against generalized tonic-clonic seizures:[17]

-

Groups of mice or rats are administered the test compound, a vehicle control, and a standard drug (e.g., phenytoin) intraperitoneally or orally.

-

After a set time (e.g., 30 minutes or 4 hours), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) is delivered via corneal or ear-clip electrodes.

-

The animals are observed for the presence or absence of the tonic hind limb extensor component of the seizure.

-

The absence of this component indicates the compound's ability to protect against MES-induced seizures.

-

The dose required to protect 50% of the animals (ED50) is calculated.

Anticancer/Antitumor Activity

Thiosemicarbazide derivatives are promising as anticancer agents, with activity reported against various cancer cell lines, including lung (A549), melanoma (B16F10), and T-lymphocyte (MT-4) cancers.[9][10][20][21]

Mechanism of Action: The anticancer action is often linked to their ability to chelate essential metal ions like iron and copper within cancer cells, disrupting metabolic processes.[9] Other proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of Topoisomerase I, an enzyme involved in managing DNA topology during replication and transcription.[18][21]

SAR:

-

The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl ring generally enhances anticancer activity.[9]

-

Compounds 5a (4-chloro) and 5e (4-bromo) showed significant activity against the B16F10 melanoma cell line, comparable to the standard drug doxorubicin.[9]

-

Acridine-thiosemicarbazide hybrids 4d and 4e exhibited high cytotoxicity against the MT-4 cell line, potentially through Topoisomerase I inhibition and DNA intercalation.[21]

-

Complexation with metal ions such as Co(II), Ni(II), and Cu(II) can increase the antitumor activity of the thiosemicarbazide ligand.[20]

Table 3: Anticancer Activity of Selected 4-Aryl-3-Thiosemicarbazide Derivatives

| Compound | Substituent/Core | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5a | 4-Chlorobenzoyl | B16F10 | 0.7 µg/mL | [9] |

| 5e | 4-Bromobenzoyl | B16F10 | 0.9 µg/mL | [9] |

| 4d | Acridine hybrid | MT-4 | 10.96 | [21] |

| 4e | Acridine hybrid | MT-4 | 11.63 | [21] |

| L4 | - | A549 (Lung) | Strongest Inhibitory Effect |[10] |

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability:[9]

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Other Biological Activities

-

Antifungal Activity: Several thiosemicarbazide derivatives have been reported to possess antifungal properties, often against Candida albicans and Aspergillus niger.[4][22]

-

Anti-Toxoplasma gondii Activity: Thiosemicarbazides with a cyclopentane substitution at N1 have shown potent activity against the RH strain of Toxoplasma gondii. Their mechanism is believed to involve the inhibition of tyrosinase, disrupting tyrosine metabolism in the parasite.[8]

-

Antiviral Activity: The thiosemicarbazide scaffold is also a known pharmacophore for antiviral agents.[4][6]

Conclusion

4-Aryl-3-thiosemicarbazide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The ease of their synthesis and the facility with which the aryl moiety can be modified allows for the creation of large libraries for screening and optimization. The research summarized herein highlights their potential as leads for developing new antibacterial, anticonvulsant, and anticancer agents. Future work should focus on elucidating their mechanisms of action more precisely, optimizing their pharmacokinetic profiles, and exploring their efficacy in more advanced preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. juniv.edu [juniv.edu]

- 4. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular modelling and antibacterial activity of 4-aryl-thiosemicarbazides - Polish Journal of Chemical Technology - Tom Vol. 24, nr 1 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 13. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Thiosemicarbazide Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of thiosemicarbazide and thiosemicarbazone derivatives, detailing their diverse biological activities, mechanisms of action, and methodologies for their evaluation.

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities. Their unique structural features, particularly the presence of nitrogen and sulfur atoms, enable them to chelate metal ions and interact with various biological targets, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important chemical scaffold.

Anticancer Activity

Thiosemicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to interfere with cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which thiosemicarbazones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic or mitochondrial pathway. Thiosemicarbazone metal complexes, in particular, have been shown to target mitochondria, leading to a cascade of events culminating in cell death.[1][2]

The proposed signaling pathway for thiosemicarbazone-induced apoptosis is as follows:

Treatment with thiosemicarbazone derivatives has been shown to increase the production of reactive oxygen species (ROS) within cancer cells.[3] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates executor caspases like caspase-3, ultimately leading to the execution of the apoptotic program.[2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various thiosemicarbazide and thiosemicarbazone derivatives has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazone Derivatives | PC-3 (Prostate) | 2.64 | [4] |

| A549 (Lung) | 0.2 - 23 | [5] | |

| HeLa (Cervical) | 5.8 - 12.3 | [5] | |

| MCF-7 (Breast) | <10 | [6] | |

| Metal Complexes of Thiosemicarbazones | A549 (Lung) | 27 - 30 | [5] |

Antimicrobial Activity

Thiosemicarbazide derivatives exhibit potent activity against a wide range of microorganisms, including bacteria and fungi. This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of thiosemicarbazides, especially against Gram-positive bacteria.[3][7]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Thiosemicarbazide Derivatives | Staphylococcus aureus | 3.9 - 62.5 |[3][7] | | | Bacillus subtilis | 200 |[1] | | | Bacillus cereus | 10 - 100 |[1] | | | Escherichia coli | 0.018 |[8] | | Silver-Thiosemicarbazone Complex | S. aureus & E. coli | 0.018 |[8] |

Antifungal Activity

Thiosemicarbazone derivatives have also shown promise as antifungal agents.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazone-chalcones | Candida krusei | 0.011 - 0.026 (µmol/mL) | [9] |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Candida spp. | ≤ 0.0313 - 4 | [10] |

| Cryptococcus neoformans | ≤ 0.0313 | [10] |

Antiviral Activity

The antiviral potential of thiosemicarbazide derivatives has been recognized for decades, with some of the earliest synthetic antiviral drugs belonging to this class.[11] They have shown activity against a range of DNA and RNA viruses.

Quantitative Data: 50% Effective Concentration (EC50)

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

| Compound Class | Virus | EC50 (µg/mL) | Reference |

| Indolylthiosemicarbazides | Coxsackie B4 virus | 0.4 - 2.1 | [12] |

| α-amino acid based Thiosemicarbazides | Dengue virus | Not specified, but showed complete prevention of infection | [13] |

Enzyme Inhibition

A significant aspect of the biological activity of thiosemicarbazide compounds is their ability to inhibit specific enzymes that are crucial for the pathogenesis of various diseases.

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide reductase is a key enzyme in DNA synthesis and repair, making it an attractive target for anticancer drugs.[14] Thiosemicarbazones, such as Triapine, are potent inhibitors of RR.[15] The proposed mechanism involves the chelation of iron from the enzyme's active site, leading to the generation of reactive oxygen species that damage the enzyme.[6][14]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.[16][17] Certain thiosemicarbazone-benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms.[10][17]

The inhibition constant (Ki) is a measure of the potency of an inhibitor.

| Compound Class | CA Isoform | Ki (nM) | Reference |

| Thiosemicarbazone-benzenesulfonamide derivative (6b) | hCA I | 7.16 | [10][17] |

| hCA II | 0.31 | [10][17] | |

| hCA IX | 92.5 | [10][17] | |

| hCA XII | 375 | [10][17] | |

| Thiosemicarbazone-benzenesulfonamide derivative (6e) | hCA I | 27.6 | [10][17] |

| hCA II | 0.34 | [10][17] | |

| hCA IX | 872 | [10][17] | |

| hCA XII | 94.5 | [10][17] |

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the thiosemicarbazide compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Determination of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the thiosemicarbazide compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under conditions appropriate for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Thiosemicarbazide and thiosemicarbazone derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore the importance of this chemical scaffold in drug discovery. The ability to systematically modify their structure provides a valuable platform for optimizing their potency and selectivity. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic promise of thiosemicarbazide compounds. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

- 2. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. benchchem.com [benchchem.com]

- 10. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - Trawally - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]

- 17. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Trajectory of Thiosemicarbazide Analogs in Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of thiosemicarbazide analogs. Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. This document details the historical milestones, key structural features, and mechanisms of action that underpin their therapeutic potential. Quantitative biological data are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this dynamic field. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their complex biological interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: A Historical Perspective

The journey of thiosemicarbazide analogs in medicinal chemistry is a compelling narrative of scientific curiosity and serendipitous discovery. The inherent chemical reactivity of the thiosemicarbazide moiety (NH₂-NH-CS-NH₂) has made it a valuable building block for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds.[1]

The initial recognition of the biological potential of this class of compounds can be traced back to the mid-20th century. A pivotal moment in their history was the discovery of the antitubercular activity of thiosemicarbazones in the 1940s, which led to the development of drugs like Thioacetazone.[2][3] This early success spurred further investigation into their pharmacological properties.

A significant breakthrough occurred in 1950 when Hamre, Bernstein, and Donovick reported the antiviral activity of p-aminobenzaldehyde thiosemicarbazone against the vaccinia virus.[2] This marked the dawn of antiviral chemotherapy and established thiosemicarbazones as the first true antiviral agents.[2] Subsequent research led to the development of isatin β-thiosemicarbazone, which demonstrated efficacy against vaccinia virus in animal models.[2]

The latter half of the 20th century and the early 21st century have witnessed an explosion of research into the diverse therapeutic applications of thiosemicarbazide analogs. Scientists have explored their potential as anticancer, antifungal, antibacterial, and anticonvulsant agents, with several compounds entering clinical trials.[4][5] The anticancer agent Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase, is a notable example that has undergone extensive clinical evaluation.[6][7][8]

The rich history of thiosemicarbazide analogs underscores their enduring importance in the quest for novel and effective therapeutic agents. Their structural versatility and multifaceted mechanisms of action continue to inspire the design and synthesis of new derivatives with improved potency and selectivity.

Synthetic Methodologies

The synthesis of thiosemicarbazide analogs and their corresponding thiosemicarbazones is generally straightforward, contributing to their widespread investigation. The core synthetic strategies typically involve the reaction of isothiocyanates with hydrazines to form thiosemicarbazides, followed by condensation with an appropriate aldehyde or ketone to yield the desired thiosemicarbazone.

General Synthesis of 4-Substituted Thiosemicarbazides

A common method for the synthesis of 4-substituted thiosemicarbazides involves the nucleophilic addition of hydrazine hydrate to an isothiocyanate.

Experimental Protocol:

-

Materials:

-

Substituted phenyl isothiocyanate (1.0 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Ethanol (absolute)

-

-

Procedure:

-

Dissolve the substituted phenyl isothiocyanate in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add hydrazine hydrate dropwise to the stirring solution.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid product with cold deionized water and a small amount of cold ethanol.

-

Dry the purified product under vacuum.[9]

-

General Synthesis of Thiosemicarbazones

Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an aldehyde or a ketone, often catalyzed by a few drops of acid.

Experimental Protocol:

-

Materials:

-

Substituted thiosemicarbazide (1.0 mmol)

-

Aldehyde or ketone (1.0 mmol)

-

Methanol or Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve the substituted thiosemicarbazide in methanol or ethanol in a round-bottom flask with magnetic stirring.

-

Add a solution of the corresponding aldehyde or ketone to the flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the mixture at room temperature or reflux for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates.

-

Monitor the reaction by TLC.

-

Upon completion, the precipitated thiosemicarbazone is collected by filtration.

-

Wash the product with cold methanol or ethanol and dry it.[10][11]

-

Pharmacological Activities and Quantitative Data

Thiosemicarbazide analogs have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic areas, supported by quantitative data from primary literature.

Anticancer Activity

The anticancer potential of thiosemicarbazones is one of the most extensively studied areas. Their mechanism of action is often multifactorial, primarily involving the inhibition of ribonucleotide reductase (RR) and topoisomerase IIα, as well as the chelation of essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis.[1][4][12][13]

Table 1: In Vitro Anticancer Activity of Selected Thiosemicarbazone Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triapine (3-AP) | KB (Nasopharyngeal Carcinoma) | 0.1-1 | [10] |

| Dp44mT | HCT116 (Colon) | 0.0003 - 2.21 | [14] |

| 1d (a Dp44mT analog) | Raji (Burkitt's Lymphoma) | 0.04 - 5.14 | [14] |

| 4-chlorobenzoyl carbamothioylmethanehydrazonate (5a) | B16F10 (Melanoma) | 0.7 µg/mL | [15] |

| 4-bromobenzoyl carbamothioylmethanehydrazonate (5e) | B16F10 (Melanoma) | 0.9 µg/mL | [15] |

| Pyridine-2-carbaldehyde thiosemicarbazone | MCF-7 (Breast) | <0.55 - 4.88 | [11] |

| 2-hydroxynaphthaldehyde thiosemicarbazone | K562 (Leukemia) | 0.30 | [11] |

| Compound 1b (a novel derivative) | Daudi (Burkitt's Lymphoma) | Concentration-dependent decrease in viability | [16] |

| Thiazolidinedione–thiosemicarbazone 3 | HepG2 (Hepatoma) | 2.97 | [17] |

| 4-(4-Cyanophenyl)-1-[(5-(4-chlorophenyl)furan-2-yl)methylene]thiosemicarbazide (5) | A549 (Lung) | 4.30 µg/mL | [18] |

Antimicrobial Activity

Thiosemicarbazide derivatives have shown significant promise as antibacterial and antifungal agents. Their proposed mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV.[19]

Table 2: In Vitro Antimicrobial Activity of Selected Thiosemicarbazide Analogs

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 11 (a thiosemicarbazide derivative) | Mycobacterium bovis | 0.39 | [20] |

| Compound 30 (a thiosemicarbazide derivative) | Mycobacterium bovis | 0.39 | [20] |

| Thiosemicarbazide 3a | Staphylococcus aureus | 1.95 | [21] |

| Thiosemicarbazide 3a | Staphylococcus epidermidis | 1.95 | [21] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide (L1) | Bacillus cereus | 10 mg/L | [22] |

| Compound 4 (imidazole-containing) | Staphylococcus aureus | 39.68 | [23] |

| Compound 8 (thiophene-containing) | Pseudomonas aeruginosa | 39.68 | [23] |

| Thiosemicarbazide 3a | Bacillus cereus | 16-64 | [9] |

| Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [24] |

Antiviral and Anticonvulsant Activities

The historical significance of thiosemicarbazones as antiviral agents continues to be an area of interest, with studies exploring their activity against a range of viruses.[2] Additionally, certain thiosemicarbazone derivatives have been investigated for their anticonvulsant properties.[22] Due to the breadth of this field, specific quantitative data tables for these activities are not included in this guide but can be found in the cited literature.

Key Mechanisms of Action: Signaling Pathways

The therapeutic effects of thiosemicarbazide analogs are rooted in their ability to interfere with fundamental cellular processes. The following diagrams illustrate the key signaling pathways targeted by these compounds.

Inhibition of Ribonucleotide Reductase and Iron Chelation

A primary mechanism of anticancer activity for many thiosemicarbazones, including Triapine, is the inhibition of ribonucleotide reductase (RR). This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. Thiosemicarbazones chelate the non-heme iron at the catalytic site of the R2 subunit of RR, quenching the essential tyrosyl free radical and thereby inactivating the enzyme.[1][4][10] This leads to a depletion of the dNTP pool, causing cell cycle arrest and inducing apoptosis.[1]

Inhibition of Topoisomerase IIα

Certain thiosemicarbazone-metal complexes, particularly with copper, have been shown to inhibit topoisomerase IIα.[1][8][25][26] This enzyme is essential for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase IIα leads to the stabilization of DNA cleavage complexes, resulting in DNA strand breaks and the induction of apoptosis.[4][25]

Induction of Apoptosis via the Mitochondrial Pathway

Thiosemicarbazone derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This involves the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[6][16] Downstream events include the activation of caspases, ultimately leading to programmed cell death.

Key Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for key in vitro assays used to evaluate the biological activity of thiosemicarbazide analogs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

-

Materials:

-

96-well tissue culture plates

-

Cancer cell lines

-

Complete culture medium

-

Thiosemicarbazone test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the thiosemicarbazone compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[14][27]

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Thiosemicarbazide test compounds

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

-

-

Procedure:

-

Prepare serial two-fold dilutions of the thiosemicarbazide compounds in the broth medium directly in the 96-well plate.

-

Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22][24][28][29]

-

Topoisomerase IIα Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.

Experimental Protocol:

-

Materials:

-

Human topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

Stop buffer/loading dye

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add the reaction buffer, ATP, and kDNA.

-

Add the thiosemicarbazone test compound at various concentrations.

-

Initiate the reaction by adding topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop buffer/loading dye.

-

Separate the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.[7][15][20][30][31]

-

Conclusion and Future Directions

The discovery and development of thiosemicarbazide analogs represent a significant chapter in the history of medicinal chemistry. From their early beginnings as antitubercular and antiviral agents to their current status as promising anticancer and broad-spectrum antimicrobial candidates, these compounds have consistently demonstrated their therapeutic versatility. Their relatively simple synthesis, coupled with their diverse and potent biological activities, ensures their continued relevance in drug discovery.

Future research in this field should focus on several key areas. The elucidation of the complex interplay between metal chelation, redox activity, and the inhibition of specific cellular targets will be crucial for the rational design of more potent and selective analogs. Structure-activity relationship (SAR) studies, aided by computational modeling, will guide the optimization of lead compounds to enhance their efficacy and minimize off-target effects. Furthermore, the exploration of novel drug delivery systems, such as nanoparticle formulations, may help to overcome pharmacokinetic challenges and improve the therapeutic index of these promising compounds. The continued investigation of thiosemicarbazide analogs holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journaljpri.com [journaljpri.com]

- 4. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A select thiosemicarbazone copper(II) complex induces apoptosis in gastric cancer and targets cancer stem cells reducing pluripotency markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Metal Ion Effects on Human Topoisomerase IIα Inhibition by α-(N)-Heterocyclic Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of iron chelation in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ebiohippo.com [ebiohippo.com]

- 16. researchgate.net [researchgate.net]

- 17. annualreviews.org [annualreviews.org]

- 18. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. inspiralis.com [inspiralis.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. idexx.dk [idexx.dk]

- 23. Synthesis and evaluation of 4-phenyl thiosemicarbazide anti-inflammatory agents. [wisdomlib.org]

- 24. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 29. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]

- 30. inspiralis.com [inspiralis.com]

- 31. profoldin.com [profoldin.com]

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of Thiosemicarbazides

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug development.[1] Their therapeutic potential spans anticancer, antibacterial, antitubercular, and enzyme inhibition applications.[1][2] This guide delves into the theoretical and computational methodologies employed to elucidate the structure-activity relationships, reaction mechanisms, and therapeutic promise of these compounds.

Core Concepts in Computational Modeling of Thiosemicarbazides

Computational chemistry and molecular modeling have become indispensable tools in the discovery and optimization of novel thiosemicarbazide-based drug candidates.[3] These methods provide insights at the atomic level, guiding the synthesis of more potent and selective therapeutic agents.[1] Key computational approaches include:

-

Quantum Chemical Calculations: These methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of thiosemicarbazide molecules.[4][5] Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), bond lengths, bond angles, and Mulliken atomic charges are calculated to understand molecular stability and reactivity.[4][6]

-

Molecular Docking: This technique predicts the preferred binding orientation and affinity of a thiosemicarbazide derivative to a specific biological target, such as a protein or enzyme.[1][7] It provides a rational basis for their observed biological activity and helps in understanding their mechanism of action.[3]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[3] By identifying key molecular descriptors that influence activity, QSAR facilitates the design of new compounds with enhanced therapeutic properties.[8][9]

Synthesis and Structural Characterization